![molecular formula C13H9F2NO4S B2783847 2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid CAS No. 327103-13-9](/img/structure/B2783847.png)
2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFB is a member of the sulfonylurea family of compounds, which are known to have hypoglycemic effects.
作用機序
The mechanism of action of DFB involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells. This leads to the depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels, which triggers insulin secretion. DFB also inhibits the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. This inhibition can help to reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
DFB has been shown to have a number of biochemical and physiological effects. It has been found to increase insulin secretion, lower blood glucose levels, reduce inflammation, and protect against oxidative stress. Additionally, DFB has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using DFB in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the regulation of insulin secretion and the role of KATP channels in this process. Additionally, DFB has been shown to have low toxicity and good stability, making it a safe and reliable compound to work with.
One limitation of using DFB in lab experiments is its relatively low potency compared to other sulfonylurea compounds. This can make it difficult to achieve significant effects at low concentrations. Additionally, DFB has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
将来の方向性
There are a number of future directions for research on DFB. One area of interest is the development of more potent analogs of DFB that can achieve greater effects at lower concentrations. Additionally, further research is needed to fully understand the neuroprotective effects of DFB and its potential applications in the treatment of neurodegenerative disorders. Finally, research on the anti-inflammatory and antioxidant properties of DFB may lead to its use in the treatment of other diseases beyond diabetes.
合成法
The synthesis of DFB involves the reaction of 2,4-difluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to yield DFB. The yield of DFB from this synthesis method is typically around 70-80%.
科学的研究の応用
DFB has been extensively studied for its potential applications in the treatment of diabetes. It has been shown to stimulate insulin secretion from pancreatic beta cells, which can help to lower blood glucose levels. Additionally, DFB has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as cancer and neurodegenerative disorders.
特性
IUPAC Name |
2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4S/c14-8-5-6-12(10(15)7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNGFJAOVXUSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

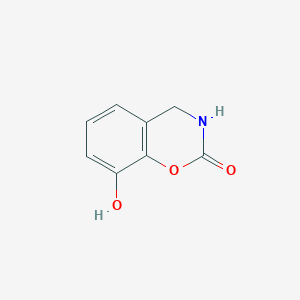
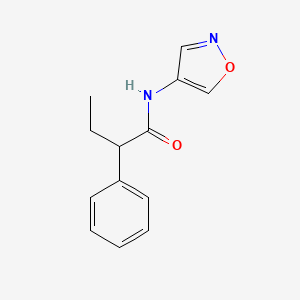
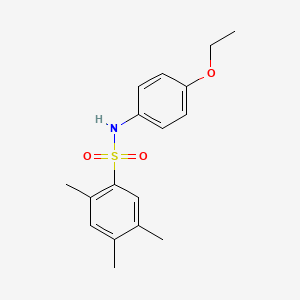
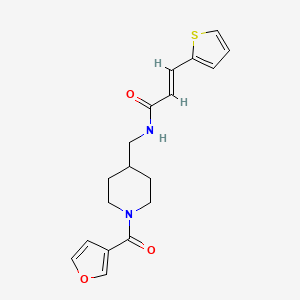
![Ethyl 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2783773.png)
![(2S)-2-[[(2R)-2-Amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2783774.png)
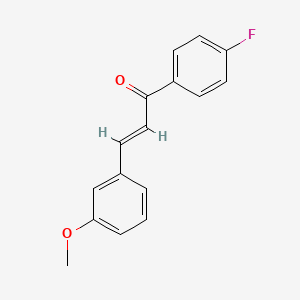
![N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2783776.png)

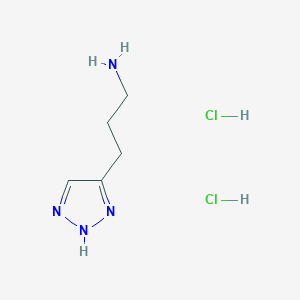
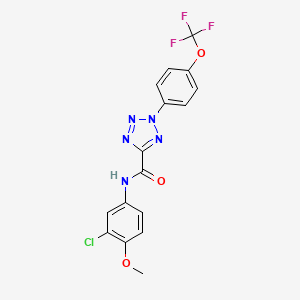
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)

